Urea, N-(4-chlorophenyl)-N'-methoxy-

Description

Contextualization within Substituted Phenylurea Chemistry

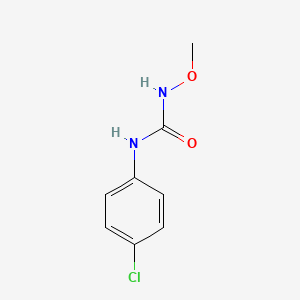

Substituted phenylureas are characterized by a urea (B33335) core (-NH-CO-NH-) linked to a phenyl group. The specific properties and biological activity of these compounds are heavily influenced by the nature and position of substituents on the phenyl ring and the second nitrogen atom of the urea moiety. N-(4-chlorophenyl)-N'-methoxyurea fits into this class by having a chlorine atom at the para-position of the phenyl ring and a methoxy (B1213986) group on the terminal nitrogen.

The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many biologically active phenylureas. This substitution can enhance the compound's electron-withdrawing properties, potentially stabilizing interactions with biological targets. The methoxy group on the urea nitrogen further differentiates its properties. Phenylurea compounds are broadly categorized based on their substitution patterns, such as N,N-dimethyl or N-methoxy-N-methyl substitutions, which are common in herbicides. researchgate.net The herbicidal action of many phenylureas is based on their ability to inhibit photosynthesis, specifically by blocking the electron transfer in photosystem II. researchgate.netnies.go.jp

Beyond herbicidal activity, substituted phenylureas have been investigated for a wide range of other biological effects, including antimicrobial and anticancer properties. The versatility of the phenylurea scaffold allows for the synthesis of large libraries of compounds for screening in drug discovery programs. nih.goviglobaljournal.com For instance, some derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy. The specific combination of a 4-chlorophenyl group and a methoxy group on the urea nitrogen in N-(4-chlorophenyl)-N'-methoxyurea suggests its potential for unique biological activities within this chemical family.

Historical Development and Research Trajectories of Related Compounds

The history of substituted phenylureas in academic and industrial research is closely tied to the development of chemical herbicides after World War II. researchgate.net The discovery of the herbicidal properties of monuron (B1676734) in the early 1950s by DuPont marked a significant milestone, leading to the development of a wide range of phenylurea herbicides. researchgate.net These early compounds were effective against a broad spectrum of weeds and found use in various crops. researchgate.net

Research into phenylurea herbicides intensified, leading to the introduction of numerous derivatives such as diuron (B1670789), linuron (B1675549), and isoproturon (B30282). researchgate.net These compounds, like many phenylureas, act by inhibiting photosynthesis. researchgate.net The research trajectory initially focused on improving herbicidal efficacy and crop selectivity. However, concerns about their environmental fate, due to their persistence and potential to contaminate water sources, spurred further research into their degradation and metabolism. researchgate.net

In parallel to agricultural research, the biological activity of phenylureas attracted the attention of medicinal chemists. The urea moiety is a key structural feature in many biologically active molecules. nih.gov Researchers began to explore substituted ureas for applications beyond agriculture, leading to the discovery of compounds with antibacterial, antifungal, and antihyperglycemic properties. iglobaljournal.comnih.gov More recently, research has focused on the potential of phenylurea derivatives as anticancer agents and inhibitors of specific enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net This demonstrates a clear research trajectory moving from broad-spectrum herbicides to highly specific and potent modulators of biological systems for therapeutic purposes. The study of compounds like N-(4-chlorophenyl)-N'-methoxyurea is a continuation of this trend, aiming to identify novel biological activities through precise chemical modifications of the phenylurea scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFFZZYRIFWCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337438 | |

| Record name | Urea, N-(4-chlorophenyl)-N'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-49-4 | |

| Record name | Urea, N-(4-chlorophenyl)-N'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for the Compound and its Analogues

The construction of the N-(4-chlorophenyl)-N'-methoxy-urea scaffold can be achieved through several established synthetic strategies. These methods primarily involve the formation of the urea (B33335) linkage (-NH-CO-NH-) by reacting appropriate precursors.

Nucleophilic Addition Reactions to Isocyanates

A primary and widely utilized method for the synthesis of unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. sanyingpu.com For the target compound, this can be approached in two ways:

Route A: Reaction of 4-chlorophenyl isocyanate with methoxyamine.

Route B: Reaction of 4-chloroaniline (B138754) with a methoxyisocyanate precursor.

The reaction of an aryl isocyanate with an amine is typically a high-yielding and straightforward process. thermofisher.com The isocyanate, being highly electrophilic, readily reacts with the nucleophilic amine. researchgate.net These reactions are often carried out in aprotic solvents at or below room temperature to minimize side reactions.

Table 1: Representative Conditions for Nucleophilic Addition to Isocyanates

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Catalyst | Typical Yield (%) |

| 4-chlorophenyl isocyanate | Methoxyamine | Dichloromethane (B109758) | 0 - 25 | None | >90 |

| 4-chloroaniline | Methoxyisocyanate | Tetrahydrofuran | 0 - 25 | None | Variable |

Data is illustrative and based on general procedures for similar reactions.

Reactions Involving Carbamyl Halides

An alternative to the use of isocyanates involves the reaction of amines with carbamoyl (B1232498) halides or their equivalents, such as chloroformates. This two-step approach involves the initial formation of a carbamate (B1207046) intermediate, which is then reacted with a second amine to form the urea. nih.gov

For the synthesis of N-(4-chlorophenyl)-N'-methoxy-urea, this could involve:

Reaction of 4-chloroaniline with a phosgene (B1210022) equivalent (e.g., triphosgene) or a chloroformate (e.g., phenyl chloroformate) to form a 4-chlorophenylcarbamoyl intermediate.

Subsequent reaction of this intermediate with methoxyamine.

This method avoids the handling of potentially unstable isocyanates directly. nih.gov

Table 2: Two-Step Urea Synthesis via Carbamate Intermediate

| Step | Reactants | Reagent | Solvent | Conditions | Intermediate/Product |

| 1 | 4-chloroaniline | Phenyl chloroformate, Triethylamine | Chloroform | Ambient Temperature | Phenyl (4-chlorophenyl)carbamate |

| 2 | Phenyl (4-chlorophenyl)carbamate | Methoxyamine | Dichloromethane | Ambient Temperature | N-(4-chlorophenyl)-N'-methoxy-urea |

Data is illustrative and based on general procedures for similar reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, offer an efficient route to complex molecules like substituted ureas. nih.govbeilstein-journals.orgnih.gov While a specific MCR for the direct synthesis of N-(4-chlorophenyl)-N'-methoxy-urea is not prominently documented, general MCRs for urea synthesis could be adapted. For instance, a reaction involving 4-chloroaniline, a source of the carbonyl group (like carbon dioxide or a derivative), and methoxyamine under suitable catalytic conditions could potentially yield the target compound. nih.gov The key advantage of MCRs lies in their atom economy and operational simplicity. beilstein-journals.org

Strategies for Chloro- and Methoxy-phenyl Substitution

The synthesis of analogues with varied substitution patterns on the phenyl ring is a common strategy to explore structure-activity relationships. For the N-(4-chlorophenyl)-N'-methoxy-urea scaffold, this would involve starting with appropriately substituted anilines or phenyl isocyanates. For example, to introduce different substituents on the chlorophenyl ring, one would start with the corresponding substituted aniline (B41778) in the synthetic routes described above. The chloro-substituent itself can be introduced onto the aromatic ring through standard electrophilic aromatic substitution reactions prior to the urea formation steps. Similarly, variations in the methoxy (B1213986) group on the urea nitrogen would necessitate the use of different N-substituted hydroxylamines or their corresponding isocyanates.

Targeted Chemical Transformations and Novel Derivative Synthesis

Once the N-(4-chlorophenyl)-N'-methoxy-urea core is synthesized, it can be further modified to create a library of novel derivatives.

Modifications of the Urea Backbone

The urea functionality itself can be a site for further chemical transformations. While the N-H protons of the urea can be deprotonated and alkylated, the presence of the N-methoxy group in the target compound introduces unique reactivity.

N-alkoxyureas can undergo specific rearrangements and cleavage reactions under certain conditions. For instance, the N-O bond could be susceptible to reductive cleavage. Furthermore, the amide-like character of the urea bonds suggests they can be hydrolyzed under acidic or basic conditions, although this would lead to the breakdown of the core structure. More targeted modifications could involve reactions at the N-H proton of the 4-chlorophenylamino group, such as alkylation or acylation, to produce trisubstituted ureas, provided that the N-methoxy group remains stable under the reaction conditions.

Table 3: Potential Modifications of the Urea Backbone

| Reaction Type | Reagent | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-(4-chlorophenyl)-N-alkyl-N'-methoxy-urea |

| N-Acylation | Acyl chloride, Base | N-(4-chlorophenyl)-N-acyl-N'-methoxy-urea |

| Reductive Cleavage | Reducing agent | N-(4-chlorophenyl)urea |

This table presents hypothetical transformations based on the general reactivity of ureas.

Introduction of Diverse Substituents for Structural Diversification

The chemical scaffold of N-(4-chlorophenyl)-N'-methoxyurea allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Modifications can be strategically implemented at the phenyl ring or the urea nitrogen atoms to modulate the electronic and steric properties of the molecule.

Research into related phenylurea derivatives has demonstrated that the nature and position of substituents on the phenyl ring are critical for biological activity. For instance, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, the type of halogen and the nature of the N'-substituent significantly influenced their anticancer potency nih.gov. While the N'-substituent was not deemed essential for the activity, appropriate alkyl substitutions were found to enhance it nih.gov.

The synthesis of such derivatives often involves multi-step reaction pathways. A general approach to creating a library of analogs could start with the synthesis of a core intermediate, which is then reacted with various substituted phenols or other nucleophiles iglobaljournal.com. For example, a common method involves reacting a phenylurea with chloroacetyl chloride to form an intermediate product, which can then be treated with different substituted phenols to yield the final derivatized compounds iglobaljournal.com. The Schotten-Baumann method has also been employed to modify N-(phenyl carbamoyl)benzamide compounds, reacting N-phenylurea with benzoyl chloride to introduce new functionalities researchgate.net.

In the context of N-(4-chlorophenyl)-N'-methoxyurea, diversification could be achieved by introducing substituents onto the 4-chlorophenyl ring. However, this would require starting from a differently substituted aniline precursor. A more direct approach for diversification would be to modify the methoxy group on the N' nitrogen or to replace the hydrogen on the N-(4-chlorophenyl) nitrogen.

The following table illustrates a hypothetical set of derivatives of N-(4-chlorophenyl)-N'-methoxyurea, showcasing the potential for structural diversification.

| Compound | R1 Substituent (on Phenyl Ring) | R2 Substituent (on N'-methoxy) | Potential Impact on Activity |

| Parent | 4-Cl | -OCH3 | Baseline Activity |

| Analog 1 | 4-Cl, 2-F | -OCH3 | Increased Lipophilicity |

| Analog 2 | 4-Br | -OCH3 | Modified Electronic Properties |

| Analog 3 | 4-Cl | -OCH2CH3 | Increased Steric Bulk |

| Analog 4 | 4-Cl | -O-benzyl | Enhanced Aromatic Interactions |

This table is illustrative and based on general principles of medicinal chemistry. The specific impact on activity would need to be determined experimentally.

Glycosylation Strategies for Modified Biological Activity

Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties to a molecule, is a well-established strategy in drug design to improve pharmacokinetic properties. This modification can lead to enhanced aqueous solubility, increased metabolic stability, and improved membrane permeability. While direct examples of glycosylating N-(4-chlorophenyl)-N'-methoxyurea are not prevalent in the reviewed literature, the principles can be extrapolated from studies on other classes of molecules.

The process of glycosylation can significantly alter the biological profile of a parent compound. For instance, the attachment of lactose (B1674315) to an endogenous opioid peptide via a succinamic acid spacer was shown to improve its metabolic stability and membrane permeability while retaining its receptor binding affinity and agonist activity.

For a small molecule like N-(4-chlorophenyl)-N'-methoxyurea, glycosylation could be approached through several synthetic routes. One potential method involves the synthesis of a glycosyl isocyanate, which could then be reacted with N-(4-chlorophenyl)-N'-methoxyamine. Alternatively, a glycosylamine could be reacted with a phosgene equivalent to generate a glycosyl isocyanate in situ, followed by reaction with 4-chloroaniline.

Below is a hypothetical table of glycosylated N-(4-chlorophenyl)-N'-methoxyurea derivatives and their anticipated properties.

| Compound | Glycosyl Moiety | Linkage Type | Expected Modified Property |

| Glyco-conjugate 1 | Glucose | O-glycoside | Increased water solubility |

| Glyco-conjugate 2 | Galactose | N-glycoside | Altered receptor interactions |

| Glyco-conjugate 3 | Mannose | Thio-glycoside | Enhanced metabolic stability |

| Glyco-conjugate 4 | Lactose | Ester linkage | Improved oral bioavailability |

This table is hypothetical and serves to illustrate the potential outcomes of glycosylation based on established principles in medicinal chemistry.

Mechanism of Action in Biological Systems Non Human Focus

Photosynthetic Electron Transport Inhibition in Plants

Monolinuron (B160109) is a potent inhibitor of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. nih.govchemicalbook.comnih.gov The function of PSII is to catalyze the light-driven oxidation of water and reduce plastoquinone (B1678516), initiating the photosynthetic electron transport chain. nih.gov By blocking this electron flow, Monolinuron effectively halts the production of chemical energy (ATP) and reducing power (NADPH) required for carbon fixation, leading to the demise of the plant. nih.gov

The specific target of Monolinuron within PSII is the D1 protein, a core subunit of the PSII reaction center. nih.gov Herbicides of this class bind to a specific niche on the D1 protein known as the QB-binding site. This site is normally occupied by a molecule of plastoquinone (PQ), which acts as the secondary quinone electron acceptor. nih.gov The D1 protein provides the specific amino acid residues that form a pocket for the QB molecule. Phenylurea herbicides, due to their structural similarity to the quinone ring, can fit into this binding pocket.

The herbicidal action is a result of competitive displacement. Monolinuron binds to the QB-binding site on the D1 protein, preventing the native plastoquinone molecule from docking. nih.gov This binding is non-covalent but highly specific and stable. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. nih.govnih.gov This interruption effectively creates a bottleneck in the photosynthetic electron transport chain, halting the flow of electrons towards Photosystem I.

The blockage of the electron transport chain has severe downstream consequences for the plant. The inhibition of photosynthesis prevents the plant from producing the energy required for growth and maintenance. A primary visual symptom is chlorosis, or the yellowing of leaves, which results from the photo-oxidative destruction of chlorophyll. wikipedia.org Unable to properly dissipate the absorbed light energy through the electron transport chain, the plant's photosynthetic apparatus becomes over-energized, leading to the formation of reactive oxygen species (ROS). These highly destructive molecules cause widespread damage to cellular components, including lipids, proteins, and pigments like chlorophyll, leading to necrosis and plant death. nih.gov

Investigation of Other Potential Molecular Targets

While the primary and dominant mechanism of action is the inhibition of PSII, other molecular interactions have been investigated, particularly in the context of plant tolerance and metabolism. Certain plant cytochrome P450 monooxygenases, such as CYP76B1, have been shown to metabolize phenylurea herbicides. scispace.com This interaction involves the detoxification of the herbicide rather than a direct herbicidal action. The enzyme modifies the herbicide's structure, typically reducing its phytotoxicity and ability to bind to the D1 protein. This metabolic process is a basis for selectivity and the development of resistance in some weed species and is not considered a primary herbicidal target. scispace.com

Structure-Activity Relationships Governing Biological Efficacy

The effectiveness of phenylurea herbicides is intrinsically linked to their molecular structure. The specific arrangement of the phenyl ring, the urea (B33335) bridge, and the N-substituents dictates the molecule's ability to bind to the D1 protein and exert its inhibitory effect. For instance, Monolinuron is an N-methoxy-N-methyl-substituted phenylurea. researchgate.net Studies have shown that the presence and nature of substituents on both the phenyl ring and the terminal nitrogen atom are critical for activity. nih.gov The efficiency of PSII inhibition is significantly increased by a 3,4-disubstitution on the phenyl ring. nih.gov Furthermore, while N-lipophilic substituents are necessary for inhibitory effect, increasing the chain length can lead to a decrease in activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.gov For phenylurea herbicides, QSAR studies have been instrumental in elucidating the key molecular features that govern their potency as PSII inhibitors. nih.govnih.gov

These models correlate herbicidal activity (often expressed as pI50, the negative logarithm of the concentration required for 50% inhibition) with various calculated molecular descriptors. Key descriptors identified in QSAR studies for phenylurea herbicides include:

Hydrophobicity (log P): This descriptor measures the lipophilicity of the molecule. A certain level of hydrophobicity is required for the herbicide to traverse cell membranes and reach the thylakoid membrane where PSII is located. QSAR studies have revealed a quadratic correlation, indicating an optimal level of hydrophobicity for maximum activity. nih.gov

Electronic Properties: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) have been shown to be important determinants. nih.govnih.gov These properties relate to the molecule's ability to participate in the charge-transfer interactions within the binding pocket.

Steric Parameters: Descriptors such as Verloop's steric parameters (e.g., B2, B4) and Molar Refraction (MR) quantify the size and shape of substituents. nih.govnih.gov These are crucial as the herbicide must fit precisely into the QB-binding niche on the D1 protein. The models show that steric hindrance at the para-position of the phenyl ring can significantly influence inhibitory activity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenylurea Herbicides

| Descriptor Category | Specific Descriptor | Role in Herbicidal Activity | Reference |

|---|---|---|---|

| Lipophilicity | log P (Octanol-water partition coefficient) | Influences transport to the target site; optimal value is critical. | nih.gov |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the reactivity and ability to form interactions in the binding site. | nih.govnih.gov |

| Steric | Verloop's Steric Parameters (B2, B4) | Describe the size and shape of substituents, affecting the fit in the D1 protein. | nih.gov |

| Bulk/Dispersion | Molar Refraction (MR) | Represents molecular volume and polarizability, influencing binding forces. | nih.govnih.gov |

These QSAR models provide a framework for understanding how structural modifications impact herbicidal efficacy and guide the design of new, more effective compounds. nih.gov

Influence of Substituent Electronic and Steric Properties

The biological activity of phenylurea herbicides is significantly influenced by the electronic and steric properties of the substituents on both the phenyl ring and the terminal nitrogen atom. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these relationships. nih.gov

The N'-methoxy group also significantly impacts the molecule's activity through both electronic and steric effects. While many common phenylurea herbicides possess N,N-dimethyl substitutions, the presence of an N'-methoxy group introduces distinct properties. Electronically, the oxygen atom of the methoxy (B1213986) group can participate in intramolecular interactions and influence the hydrogen-bonding potential of the urea moiety's N-H group, which is critical for binding to the D1 protein. nih.gov Sterically, the size and conformation of the N'-methoxy group, in conjunction with the adjacent substituent (in this case, likely a methyl group to form N'-methoxy-N'-methylurea derivatives, though not explicitly defined in the subject compound name alone), can affect the fit of the molecule within the binding niche of the D1 protein. QSAR models have shown that while N-lipophilic substituents are necessary for inhibitory effect, an excessive increase in the length of the alkyl chain can decrease activity. nih.gov

The table below summarizes the key substituent properties and their general influence on the activity of phenylurea herbicides.

| Substituent Group | Property | General Influence on Herbicidal Activity |

| 4-chloro | Electronic: Electron-withdrawing | Enhances binding affinity to the D1 protein. |

| Steric/Hydrophobic | Contributes to the overall hydrophobicity, aiding in membrane transport. | |

| N'-methoxy | Electronic | Modulates the hydrogen-bonding capacity of the urea bridge. |

| Steric | Influences the conformational fit within the D1 protein binding site. |

Pharmacophore Elucidation for Target Binding

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For phenylurea herbicides that inhibit photosystem II, the pharmacophore has been extensively studied through molecular modeling and QSAR. nih.gov The key features for the binding of N-(4-chlorophenyl)-N'-methoxy-urea to the QB binding site on the D1 protein can be inferred from these studies.

The essential components of the pharmacophore for PSII-inhibiting phenylureas are:

A hydrophobic aromatic region: This is provided by the 4-chlorophenyl group. This part of the molecule engages in hydrophobic interactions with non-polar amino acid residues within a specific pocket of the D1 protein. nih.gov

A hydrogen-bond donor: The N-H group of the urea bridge is a critical hydrogen-bond donor. It typically forms a hydrogen bond with the side chain of the serine 264 residue in the D1 protein. nih.govnih.gov

A hydrogen-bond acceptor: The carbonyl oxygen of the urea group acts as a hydrogen-bond acceptor. It can form a hydrogen bond with the peptide backbone nitrogen of alanine (B10760859) 251 or other nearby residues. nih.gov

A terminal lipophilic group: The N'-methoxy (and likely an accompanying N'-methyl) group serves as a lipophilic moiety that fits into another hydrophobic region of the binding site, further stabilizing the inhibitor-protein complex. The size and shape of this group are critical for a snug fit.

The table below outlines the proposed pharmacophoric features of N-(4-chlorophenyl)-N'-methoxy-urea and their corresponding interactions within the D1 protein binding site.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction with D1 Protein |

| Hydrophobic Aromatic Group | 4-chlorophenyl ring | van der Waals forces and hydrophobic interactions with residues like Phe255, Leu271. nih.gov |

| Hydrogen-Bond Donor | Urea N-H | Hydrogen bond to the side-chain hydroxyl of Ser264. nih.govnih.gov |

| Hydrogen-Bond Acceptor | Urea C=O | Hydrogen bond to the backbone N-H of Ala251. nih.gov |

| Lipophilic Terminus | N'-methoxy group | Hydrophobic interactions in a lipophilic pocket near the QB site. |

Mutations in the amino acid residues that constitute these binding sites, such as Ser264, can confer resistance to phenylurea herbicides, further validating the importance of these interactions in the mechanism of action. nih.gov

Environmental Fate and Ecotoxicological Implications Non Human Focus

Degradation Pathways and Metabolite Identification in Environmental Matrices

Photolytic degradation, or photodegradation, is a key process in the breakdown of Monolinuron (B160109) in environments exposed to sunlight. In aqueous suspensions containing a photocatalyst like titanium dioxide (TiO₂), Monolinuron undergoes degradation when exposed to simulated solar irradiation. erudit.org Studies show that this photocatalytic degradation follows pseudo-first-order kinetics. erudit.org

The efficiency of this process is influenced by several environmental factors:

Catalyst Concentration: The rate of degradation generally increases with the concentration of the photocatalyst (e.g., TiO₂), although excessive amounts may not lead to a proportional increase in efficiency. erudit.org

Radiant Flux: The degradation rate increases with the intensity of light up to an optimal point. Beyond this, the rate may decrease as the high flux can favor the recombination of electrons and holes, reducing the availability of reactive species. erudit.org

pH: The pH of the aqueous environment is a critical factor, with the optimal degradation rate occurring at a pH close to the point of zero charge of the catalyst (around pH 6 for TiO₂). erudit.org

A comparative study noted that the photocatalytic degradation kinetics of Monolinuron are very similar to that of Linuron (B1675549), another phenylurea herbicide. erudit.org

Microbial biotransformation is a critical pathway for the degradation of Monolinuron in soil and water. researchgate.netmedcraveonline.com This process relies on enzymes produced by microorganisms, such as bacteria and fungi, to alter the chemical structure of the herbicide. medcraveonline.comslideshare.net The primary enzymatic reactions involved in the breakdown of phenylurea herbicides like Monolinuron are dealkylation (removal of methyl and/or methoxy (B1213986) groups) and aromatic hydroxylation (addition of a hydroxyl group to the benzene (B151609) ring). researchgate.netnih.govresearchgate.net

In one in vitro study using isolated perfused chicken liver, several breakdown products of Monolinuron were identified, resulting from demethylation and demethoxylation. These included N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide. nih.gov Notably, arylhydroxylated derivatives were absent in this specific in vitro system, which can differ from degradation pathways observed in complex environmental matrices or in vivo systems where different enzymatic activities, such as those from cytochrome P450 monooxygenases, are present. nih.govnih.gov

Bacteria play a significant role in the degradation of Monolinuron. For instance, a bacterial strain identified as Micrococcus sp. PS-1, isolated from a contaminated site, has demonstrated the ability to degrade Monolinuron. researchgate.net The degradation by this strain proceeds through the formation of dealkylated metabolites, with 3,4-dichloroaniline (B118046) (DCA) being a major resulting metabolite. researchgate.net The relative degradation profile for a range of phenylurea herbicides by this isolate was found to be fenuron (B33495) > monuron (B1676734) > diuron (B1670789) > linuron > monolinuron > chlortoluron. researchgate.net Other research has pointed to the role of bacterial consortia, where different species work synergistically to break down a parent compound and its intermediate metabolites. nih.gov

Fungi are also instrumental in the biotransformation of complex organic molecules like herbicides. nih.govmdpi.com Filamentous fungi such as Cunninghamella elegans are known to be effective in metabolizing xenobiotics, often through hydroxylation reactions that mimic mammalian metabolism. mdpi.com For example, C. elegans can transform the plant growth regulator forchlorfenuron (B1673536) into its 4-hydroxyphenyl derivative. mdpi.com While direct studies on Monolinuron with this specific fungus were not found, the degradation of the related herbicides diuron and linuron has been reported for the soil fungus Mortierella sp. researchgate.net The enzymatic systems in fungi, including cytochrome P450s and peroxidases, are capable of performing the aromatic hydroxylation and dealkylation reactions necessary to break down the Monolinuron molecule. researchgate.netcapes.gov.br

Table 1: Identified Metabolites of Monolinuron from Biotransformation The following table lists metabolites identified from various transformation pathways.

| Metabolite Name | Transformation Pathway |

| N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea | Enzymatic Dealkylation |

| N-(4-chlorophenyl)-N'-methoxyurea | Enzymatic Dealkylation |

| N-(4-chlorophenyl)-N'-methylurea | Enzymatic Dealkylation |

| 4-chlorophenylurea | Enzymatic Dealkylation |

| 4-chloroacetanilide | Enzymatic Dealkylation/Rearrangement |

| 3,4-dichloroaniline (DCA) | Bacterial Degradation |

| Chloroanilines | General Transformation Product |

Data sourced from references researchgate.net, researchgate.net, nih.gov.

The persistence of Monolinuron in the environment is measured by its half-life (the time it takes for 50% of the initial amount to degrade). This value can vary significantly depending on the environmental medium (soil, water, sediment) and conditions.

Monolinuron is considered moderately persistent in soil environments. wikipedia.org Field studies have reported a half-life ranging from approximately 30 to 150 days. erudit.org In aquatic systems, it is rapidly degraded in water sediments, with a reported half-life (DT50) of 22 days. wikipedia.org Its mobility in soil is considered moderate, meaning it has some potential to move through the soil profile. wikipedia.orgresearchgate.net

Table 2: Environmental Persistence of Monolinuron This table provides a summary of the reported half-life values for Monolinuron in different environmental compartments.

| Environmental Matrix | Half-Life (DT50) | Reference |

| Agricultural Soil (Field) | 30 - 150 days | erudit.org |

| Water Sediments | 22 days | wikipedia.org |

Microbial Biotransformation: Enzymatic Dealkylation and Aromatic Hydroxylation

Transport and Distribution in Soil-Water Systems

The movement and partitioning of N-(4-chlorophenyl)-N'-methoxyurea in the environment are primarily dictated by its interactions with soil constituents and its behavior in water. These processes determine its residence time in the soil, its potential to contaminate underlying aquifers, and its transport to surface water bodies.

Adsorption and Desorption Dynamics on Soil Constituents

The tendency of N-(4-chlorophenyl)-N'-methoxyurea to attach to and detach from soil particles, known as adsorption and desorption, is a crucial factor in its environmental mobility. Studies on phenylurea herbicides have shown a range of adsorption affinities to soil. In a comparative study, the tendency for adsorption among several phenylurea herbicides increased in the following order: fenuron < monuron < monolinuron < metobromuron (B166326) < diuron < linuron < chlorbromuron. cdnsciencepub.com

Research has demonstrated that the adsorption of N-(4-chlorophenyl)-N'-methoxyurea in various soil types is significantly correlated with the soil's organic matter content. cdnsciencepub.com A study on representative prairie soils found a positive correlation between the adsorption of several phenylurea herbicides, including monolinuron, and the amount of organic matter present. cdnsciencepub.com In contrast, the same study found no significant correlation between the adsorption of these herbicides and the clay content of the soils. cdnsciencepub.com This suggests that organic matter is the primary soil component responsible for binding N-(4-chlorophenyl)-N'-methoxyurea. The relationship between the adsorption coefficient (k value) and soil organic matter has been described as exponential. cdnsciencepub.com Generally, for non-ionic pesticides, soils with higher organic matter and clay content tend to exhibit greater adsorption. researchgate.net For some non-ionic herbicides, clay can be a major adsorption surface. mdpi.com However, for others, the association with clay particles is weak, potentially due to repulsive forces between the molecule and negatively charged clay surfaces. mdpi.com

Table 1: Interactive Data on Factors Influencing Herbicide Adsorption

| Soil Component | Influence on N-(4-chlorophenyl)-N'-methoxyurea Adsorption | General Influence on Other Non-ionic Herbicides |

| Organic Matter | Significant positive correlation cdnsciencepub.com | Generally high, often the dominant factor researchgate.netmdpi.com |

| Clay Content | No significant correlation found in some studies cdnsciencepub.com | Variable; can be a major adsorption surface or have weak association researchgate.netmdpi.comarizona.edu |

The pH of the soil can significantly influence the sorption of many pesticides by affecting the surface charge of soil particles and the chemical speciation of the compound. researchgate.netresearchgate.netmdpi.comnih.gov For many herbicides, adsorption tends to decrease as soil pH increases. researchgate.net In alkaline conditions, increased hydroxyl ions on soil particle surfaces can lead to greater electrostatic repulsion and weaker hydrophobic interactions, thereby reducing adsorption. researchgate.netnih.gov While specific studies detailing the pH-dependent sorption of N-(4-chlorophenyl)-N'-methoxyurea are limited, the behavior of other phenylurea herbicides like isoproturon (B30282) shows a decrease in adsorption with increasing pH. researchgate.netnih.gov For some pesticides, a decrease in soil pH can lead to increased adsorption. researchgate.net

Hysteresis in the context of soil science refers to the phenomenon where the desorption of a chemical from soil particles does not follow the same path as its adsorption, often resulting in a portion of the chemical being more strongly retained than predicted by adsorption data. This effect has been observed for various herbicides, including other phenylurea compounds. jaas.ac.cn Studies on monosulfuron-ester, another urea-based herbicide, have shown that desorption can be hysteretic in various soils. nih.gov Phenylurea herbicides have been found to be readily desorbed by water from sandy loam and heavy clay soils with low to medium organic matter content. cdnsciencepub.com However, in a loam with very high organic matter, desorption was not as readily achieved, suggesting that the strength of binding and the potential for hysteresis can be influenced by the soil composition. cdnsciencepub.com

Leaching Potential and Groundwater Contamination

The potential for N-(4-chlorophenyl)-N'-methoxyurea to move downward through the soil profile and contaminate groundwater is a significant environmental concern. nih.govbeyondpesticides.org Its mobility is inversely related to its adsorption to soil particles; weakly adsorbed compounds are more likely to leach. The Groundwater Ubiquity Score (GUS), an index used to predict the leaching potential of pesticides, classifies compounds based on their persistence (half-life) and mobility (Koc). One study categorized N-(4-chlorophenyl)-N'-methoxyurea as a "transient" compound in terms of its leaching potential. researchgate.net

Field studies and lysimeter experiments provide direct evidence of a compound's mobility. A study conducted in Italy using lysimeters was designed to assess the migration capacity of both linuron and monolinuron towards groundwater. researchgate.net Another study investigating the leaching of the related phenylurea herbicides diuron and linuron found that linuron was more mobile and leached in higher amounts, which was attributed to its higher water solubility and lower adsorption coefficient (Koc). arizona.edunih.gov Given that N-(4-chlorophenyl)-N'-methoxyurea has a similar structure and is part of the same chemical family, these findings suggest a potential for leaching, particularly in soils with low organic matter and under conditions of high water infiltration. pesticidestewardship.org

Runoff and Surface Water Transport Mechanisms

The transport of pesticides from agricultural fields to adjacent surface water bodies via runoff is a major pathway of aquatic contamination. slu.seresearchgate.netmdpi.comresearchgate.net This process is influenced by several factors, including the properties of the pesticide, soil type, land use, and the intensity and timing of rainfall events. frontiersin.org Pesticides can be transported either dissolved in the runoff water or adsorbed to eroded soil particles. researchgate.netfrontiersin.org

Bioconcentration and Bioaccumulation Potential in Non-Human Organisms

The potential for a chemical substance to be absorbed by an organism from its surrounding environment and accumulate in its tissues is a critical aspect of its environmental risk assessment. For Urea (B33335), N-(4-chlorophenyl)-N'-methoxy-, also known as Monolinuron, the potential for bioconcentration and bioaccumulation in non-human organisms has been evaluated through its physicochemical properties and direct measurement in aquatic species.

The tendency of a chemical to move from the water into the fatty tissues of an organism can be predicted by its octanol-water partition coefficient (Kow). A logarithm of this coefficient (log Kow) greater than 3.0 is often used as a trigger for more in-depth bioaccumulation testing ca.gov. For Monolinuron, the log Kow has been determined to be 2.2, which suggests a low potential for partitioning into lipids and, consequently, a low bioconcentration potential herts.ac.ukwikipedia.org. This value is below the threshold that typically prompts further investigation into secondary poisoning effects wikipedia.org.

Direct studies on the bioconcentration of Monolinuron in aquatic organisms support the prediction based on its log Kow. The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding water. Research has established a BCF value of 40 L/kg for whole fish, indicating a low potential for the substance to accumulate in fish tissues herts.ac.uk. Another study reported a BCF of 14.8 L/kg wikipedia.org. Both values are significantly lower than the BCF thresholds that regulatory bodies, such as the U.S. Environmental Protection Agency, consider to be indicative of a bioaccumulative substance (BCF > 1000) wur.nl.

Physicochemical and Bioconcentration Data for Urea, N-(4-chlorophenyl)-N'-methoxy-

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Log K_ow_ | 2.2 | Low potential for bioaccumulation | herts.ac.ukwikipedia.org |

| Bioconcentration Factor (BCF) - Whole Fish | 40 L/kg | Low potential | herts.ac.uk |

| Bioconcentration Factor (BCF) | 14.8 L/kg | Low potential | wikipedia.org |

Metabolism and Phytoremediation Potential in Plants

Uptake, Translocation, and Compartmentation in Plant Tissues

The efficacy and metabolic fate of any herbicide begin with its absorption by the plant. For soil-applied herbicides, uptake occurs primarily through the roots, while foliar applications penetrate through the leaves. researchgate.net The physicochemical properties of N-(4-chlorophenyl)-N'-methoxy-urea, along with environmental factors like temperature, humidity, and soil composition, would influence its rate of absorption. researchgate.netcore.ac.uk

Once absorbed, systemic herbicides like the phenylureas are transported within the plant to their site of action. researchgate.net Phenylurea herbicides are known inhibitors of photosynthesis, blocking electron transfer at photosystem II in the chloroplasts. nih.gov Therefore, effective translocation to leaf chloroplasts is essential for its herbicidal activity. This movement occurs through the plant's vascular systems: the xylem for root-absorbed compounds and the phloem for foliar-applied substances.

Following translocation, the compound and its metabolites can be compartmentalized within the plant cells. This is a key detoxification mechanism where substances are stored in vacuoles or bound to cell wall components, effectively isolating them from sensitive metabolic processes. ucanr.edu

Metabolic Pathways within Plants

Plants have evolved complex metabolic systems, often described in three phases, to detoxify foreign compounds (xenobiotics) like herbicides. ucanr.edu As a phenylurea compound, N-(4-chlorophenyl)-N'-methoxy-urea is expected to undergo a similar sequence of reactions.

| Phase | Description | Expected Reaction for N-(4-chlorophenyl)-N'-methoxy-urea |

| Phase I | Transformation | Introduction or exposure of functional groups through oxidation, reduction, or hydrolysis to increase reactivity. ucanr.edu Key reactions include N-dealkylation and aryl-hydroxylation. researchgate.net |

| Phase II | Conjugation | The transformed herbicide metabolites are conjugated (bound) with endogenous molecules like sugars or peptides, increasing water solubility and reducing toxicity. ucanr.edu |

| Phase III | Compartmentation | The conjugated metabolites are transported and sequestered in cellular compartments like the vacuole or become incorporated into the cell wall as bound residues. ucanr.edu |

Following initial transformation in Phase I, the resulting metabolites of N-(4-chlorophenyl)-N'-methoxy-urea would likely undergo conjugation. This Phase II process involves enzymes that link the metabolites to plant-derived molecules. ucanr.edu For herbicides with amine groups, such as phenylureas, N-glucosylation (conjugation with glucose) is a common pathway. This reaction renders the metabolite more water-soluble and less mobile, facilitating its detoxification and sequestration. ucanr.edu Conjugation with peptides like glutathione (B108866) is another significant detoxification route for many herbicides.

Phase I metabolism is critical for detoxifying phenylurea herbicides. These reactions are primarily mediated by cytochrome P450 monooxygenase enzymes. researchgate.net For N-(4-chlorophenyl)-N'-methoxy-urea, two key reactions are anticipated:

Hydroxylation: This involves adding a hydroxyl (-OH) group to the phenyl ring (aryl-hydroxylation). researchgate.netresearchgate.net This reaction increases the polarity of the molecule, preparing it for Phase II conjugation.

N-dealkylation/demethoxylation and Cleavage: The N-methoxy group is a primary target for enzymatic attack. Oxidative N-demethoxylation would lead to the cleavage of the urea (B33335) bridge, breaking the molecule into N-(4-chlorophenyl)urea and other smaller, less phytotoxic compounds. nih.gov Fungal degradation of similar phenylureas shows successive N-dealkylation as a primary pathway, ultimately leading to the formation of substituted anilines, such as 4-chloroaniline (B138754). nih.govnih.gov

These initial reactions are crucial, as they typically reduce the phytotoxicity of the herbicide and are a key basis for selectivity between tolerant crop species and susceptible weeds. ucanr.edu

Metabolites that are not sequestered in the vacuole may become permanently incorporated into the insoluble fractions of the plant cell, such as lignin (B12514952) and cellulose (B213188) in the cell wall. acs.org These are known as "bound residues." isws.org.inresearchgate.net This process represents the final stage of detoxification (Phase III), effectively removing the herbicide from biological activity within the plant. ucanr.edu The formation of bound residues is a significant factor in the long-term fate of herbicides in the environment, as these residues can remain in plant debris after the plant dies. isws.org.inresearchgate.net

Role in Plant Stress Response and Adaptation

Herbicides, by their nature, induce a stress response in plants. Phenylureas cause oxidative stress by inhibiting photosynthesis. nih.gov This primary effect can trigger a cascade of secondary stress responses. While high doses are lethal, sub-lethal exposure can lead to adaptation. Studies have shown that plants can develop a "stress memory," allowing for a more robust response to the same stressor in subsequent generations. nih.gov

The phytotoxicity of some urea-based compounds has been linked to the accumulation of urea itself within leaf tissues, leading to necrosis. nih.gov Therefore, a plant's ability to tolerate N-(4-chlorophenyl)-N'-methoxy-urea would depend on its capacity to rapidly metabolize and detoxify the parent molecule, preventing the buildup of toxic concentrations in sensitive tissues. nih.govmdpi.com

Evaluation of Phytoremediation Strategies

Phytoremediation utilizes plants to remove, degrade, or contain environmental pollutants. The metabolic pathways described above form the basis for using plants to remediate soils contaminated with N-(4-chlorophenyl)-N'-methoxy-urea. A successful phytoremediation strategy would depend on selecting plant species with a high capacity for uptake, translocation, and, most importantly, metabolic degradation of the compound.

Enhancing these natural processes is a key goal. For instance, synergistic systems combining transgenic plants with specific soil microbes have shown promise for the complete removal of phenylurea herbicides. asm.org In such a system, the plant performs the initial breakdown of the herbicide, and rhizospheric bacteria then mineralize the intermediate metabolites excreted by the roots, leading to a more thorough cleanup of the contaminated site. asm.org The evaluation of phytoremediation potential would involve screening tolerant plant species and assessing their metabolic efficiency in breaking down N-(4-chlorophenyl)-N'-methoxy-urea into non-toxic products.

Advanced Analytical Methodologies for Environmental and Biological Monitoring

Chromatographic Separation Techniques

Chromatography is the primary technique for separating metoxuron (B1676524) from complex matrices prior to its detection and quantification. The choice of chromatographic method depends on the sample type, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenylurea herbicides like metoxuron. chromatographyonline.comnih.govresearchgate.net This is largely because HPLC can handle thermally unstable and non-volatile compounds without the need for derivatization. chromatographyonline.com

Research Findings:

Various studies have successfully employed HPLC with UV detection for the determination of metoxuron in environmental samples. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water gradient. nih.govresearchgate.net For instance, one method utilized an acetonitrile-water mobile phase at a flow rate of 1 mL/min with UV detection at 210 nm for the analysis of metoxuron in tap water and soft drinks after solid-phase extraction (SPE). chromatographyonline.com Another study reported the use of a C18 column with an acetonitrile-water gradient and diode array detection (DAD) at 245 nm for the analysis of metoxuron and other phenylurea herbicides in water. nih.gov The detection limits for these methods are typically in the low ng/mL range. chromatographyonline.com

A method for the simultaneous determination of 15 phenylurea herbicides, including metoxuron, in rice and corn samples utilized HPLC with fluorescence detection combined with UV decomposition and post-column derivatization. researchgate.net This approach involved extraction with acetonitrile (B52724), cleanup on a Florisil solid-phase extraction column, and separation on a C18 column with a water-acetonitrile gradient. researchgate.net

Table 1: HPLC Methods for Metoxuron Analysis

| Matrix | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Tap Water, Soft Drinks | C18 | Acetonitrile-Water | UV (210 nm) | 0.82–1.29 ng/mL | chromatographyonline.com |

| Water | C18 | Acetonitrile-Water Gradient | DAD (245 nm) | 4-40 ng/L (Method Detection Limit) | nih.gov |

| Rice, Corn | C18 | Water-Acetonitrile Gradient | Fluorescence (with post-column derivatization) | Not Specified | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. researchgate.net While specific UHPLC methods dedicated solely to metoxuron are not extensively detailed in the reviewed literature, the analysis of multiclass pesticides, including phenylurea herbicides, increasingly relies on UHPLC systems coupled with mass spectrometry.

Research Findings:

A study on the analysis of over 500 pesticide multiresidues in various crops employed a UHPLC system coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS). nih.govresearchgate.net The separation was achieved on a C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate. nih.gov This method, with a total run time of 20.5 minutes, demonstrates the capability of UHPLC to handle complex mixtures and achieve low limits of quantification (≤10 μg/kg for most compounds). nih.govresearchgate.net Another UHPLC-MS/MS method for analyzing 331 pesticides in plant-based food used a 2 µm particle column, highlighting the move towards smaller particle sizes for enhanced separation efficiency.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is generally less suitable for the direct analysis of phenylurea herbicides like metoxuron due to their thermal instability. chromatographyonline.comnewpaltz.k12.ny.us At the high temperatures required for GC analysis, these compounds can decompose. chromatographyonline.comresearchgate.net Therefore, a derivatization step is often necessary to convert them into more volatile and thermally stable forms. chromatographyonline.comresearchgate.net

Research Findings:

Research has shown that phenylurea herbicides can be analyzed by GC-MS after derivatization. One approach involves alkylation with reagents like iodoethane (B44018) and sodium hydride to produce thermostable derivatives. researchgate.net Another study utilized heptafluorobutyric anhydride (B1165640) for the derivatization of phenylurea pesticides in water samples prior to GC-MS analysis. dntb.gov.ua Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are also commonly used to derivatize polar metabolites to make them amenable for GC-MS analysis. sigmaaldrich.comyoutube.comresearchgate.net

One study investigated the hemoglobin adducts of aromatic amines released from pesticides, including some phenylurea herbicides. The amines were quantified by gas chromatography with nitrogen-specific or mass-selective detection after hydrolysis from hemoglobin. nih.gov This indirect approach could be a potential strategy for biomonitoring, though metoxuron was not included in this particular study. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high selectivity and sensitivity for the identification and quantification of metoxuron.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for the trace analysis of pesticides like metoxuron in various matrices. sciex.comnih.govresearchgate.net LC-MS/MS offers excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Research Findings:

LC-MS/MS methods have been developed for the determination of phenylurea and triazine herbicides and their degradation products in oysters. nih.gov These methods often employ electrospray ionization (ESI) in positive mode. sciex.com For the analysis of pesticides in human urine, LC-MS/MS is a frequently used technique. nih.govresearchgate.netnih.gov Sample preparation for biological fluids can be complex and may involve liquid-liquid extraction or solid-phase extraction to remove interferences. nih.govresearchgate.net While specific LC-MS/MS methods for metoxuron in human biological samples are not widely reported in the reviewed literature, methods developed for other pesticides in urine provide a framework for potential future development. nih.govresearchgate.netnih.gov The CDC has noted very limited information on the biomonitoring of substituted urea (B33335) herbicides. iiab.me However, the potential for measuring arylamine-hemoglobin adducts as biomarkers of exposure has been demonstrated for other phenylureas. nih.gov

Table 2: LC-MS/MS Parameters for Phenylurea Herbicide Analysis

| Matrix | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|---|

| Oysters | ESI+ | Not specified for Metoxuron | Not specified for Metoxuron | nih.gov |

| Water | ESI+ | Not specified for Metoxuron | Not specified for Metoxuron | sciex.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. researchgate.netlcms.cznih.govresearchgate.netmdpi.comunive.it This capability is invaluable for the confident identification of compounds like metoxuron, especially in complex matrices where interferences are common.

Research Findings:

HRMS is increasingly used for both targeted and non-targeted screening of pesticide residues in food and environmental samples. nih.govresearchgate.netnih.govresearchgate.net A study on pesticide contamination in water bodies utilized LC-HRMS (Orbitrap) and reported mass errors consistently less than 3 ppm, demonstrating the high accuracy of the technique. mdpi.com The use of UHPLC coupled to QTOF-MS has been shown to be effective for the simultaneous analysis of a large number of pesticides in various crops, with mass accuracy within ±5 ppm. nih.govresearchgate.net For the analysis of pesticides in food, HRMS methods have shown comparable performance to traditional triple quadrupole systems in terms of detection limits, with the added benefit of retrospective data analysis. nih.gov

Sample Preparation and Extraction Protocols

The initial and one of the most critical stages in the analysis of "Urea, N-(4-chlorophenyl)-N'-methoxy-" from environmental and biological samples is the preparation and extraction of the analyte. The goal is to isolate the target compound from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of extraction method is paramount and is largely dependent on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples. chromatographyonline.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. chromatographyonline.com For phenylurea herbicides, the class of compounds to which "Urea, N-(4-chlorophenyl)-N'-methoxy-" belongs, various SPE sorbents and protocols have been successfully employed.

Commonly used SPE sorbents for the extraction of phenylurea herbicides from aqueous samples include reversed-phase materials such as C18-bonded silica (B1680970) and polymeric sorbents. nih.govresearchgate.net C18 sorbents are effective due to the nonpolar nature of the octadecyl chains, which retain the moderately polar phenylurea compounds from the aqueous phase. nih.gov Polymeric sorbents, often composed of materials like polystyrene-divinylbenzene, can offer higher capacity and stability across a wider pH range. researchgate.net

A typical SPE protocol for the extraction of a compound like "Urea, N-(4-chlorophenyl)-N'-methoxy-" from a water sample involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent and ensure reproducible retention.

Loading: The water sample, often acidified to a specific pH to ensure the analyte is in a neutral form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., a water-methanol mixture) to remove co-extracted interferences without eluting the target analyte.

Elution: The retained "Urea, N-(4-chlorophenyl)-N'-methoxy-" is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. chromatographyonline.com

The selection of appropriate solvents and their volumes is critical for optimal recovery. For instance, in the analysis of several phenylurea herbicides, including the structurally similar metoxuron, elution with acetonitrile has proven effective. chromatographyonline.com The resulting eluate is typically evaporated and reconstituted in a solvent compatible with the subsequent analytical instrument, such as a high-performance liquid chromatography (HPLC) system.

Table 1: Representative Solid-Phase Extraction (SPE) Parameters for Phenylurea Herbicides

| Parameter | Description | Reference |

| Sorbent Type | C18-bonded silica, Polymeric (e.g., Polystyrene-divinylbenzene) | nih.govresearchgate.net |

| Sample Volume | 100 mL - 1 L of aqueous sample | nih.gov |

| Conditioning Solvent | Methanol followed by deionized water | chromatographyonline.com |

| Washing Solvent | Water/Methanol mixture (e.g., 90:10 v/v) | nih.gov |

| Elution Solvent | Acetonitrile or Methanol | chromatographyonline.com |

| Typical Recovery | 74% - 104% for various phenylureas in spiked river water | nih.gov |

Liquid-liquid extraction (LLE) is a traditional and fundamental extraction technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous and an organic phase. While it can be more labor-intensive and consume larger volumes of organic solvents compared to SPE, LLE remains a valuable tool, particularly for samples with high levels of contamination or when SPE is not feasible. semanticscholar.org

For the extraction of moderately polar compounds like "Urea, N-(4-chlorophenyl)-N'-methoxy-" from aqueous samples, a water-immiscible organic solvent with a suitable polarity is chosen. Dichloromethane (B109758) is a commonly used solvent for the LLE of a wide range of pesticides, including phenylureas, due to its ability to extract compounds with varying polarities. nih.gov

The efficiency of LLE can be significantly influenced by the pH of the aqueous sample. Adjusting the pH can suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For "Urea, N-(4-chlorophenyl)-N'-methoxy-", maintaining a neutral or slightly acidic pH would be expected to optimize its extraction into a nonpolar organic solvent.

A dispersive liquid-liquid microextraction (DLLME) method has been reported for the determination of several phenylurea herbicides in water. openaccesspub.org This technique utilizes a small volume of an extraction solvent dispersed into the aqueous sample with the aid of a disperser solvent (e.g., acetone (B3395972) or acetonitrile). This creates a cloudy solution with a large surface area for rapid analyte transfer. Subsequent centrifugation separates the fine droplets of the extraction solvent, which can then be collected and analyzed. For a range of phenylurea herbicides, recoveries between 53% and 98% have been achieved using dichloromethane as the extraction solvent. openaccesspub.org

Table 2: Liquid-Liquid Extraction (LLE) Parameters for Phenylurea Herbicides

| Parameter | Description | Reference |

| Extraction Solvent | Dichloromethane | nih.gov |

| Disperser Solvent (for DLLME) | Acetone, Acetonitrile | openaccesspub.org |

| pH Adjustment | Often adjusted to neutral or slightly acidic to ensure analyte is in a non-ionized form | researchgate.net |

| Phase Separation | Separatory funnel or centrifugation | nih.gov |

| Typical Recovery (DLLME) | 53% - 98% for various phenylureas | openaccesspub.org |

When analyzing complex environmental and biological samples, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern. Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting, unresolved components from the sample matrix. This can lead to either signal enhancement or, more commonly, signal suppression, resulting in inaccurate quantification. nih.gov

For phenylurea herbicides, including "Urea, N-(4-chlorophenyl)-N'-methoxy-", signal suppression is a well-documented phenomenon. nih.gov Co-extracted organic matter and inorganic salts from environmental matrices can interfere with the ionization process in the mass spectrometer's source, reducing the number of analyte ions that reach the detector. The extent of matrix effects can vary significantly depending on the complexity of the sample matrix, with more complex matrices like wastewater or soil extracts exhibiting more pronounced effects than cleaner matrices like drinking water. nih.gov

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove as many interfering compounds as possible.

Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte of interest and matrix components can reduce co-elution and thus minimize matrix effects.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix, as both the standards and the samples will be affected similarly. nih.gov

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled analog of "Urea, N-(4-chlorophenyl)-N'-methoxy-" as an internal standard is one of the most effective ways to correct for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.

Method Validation: Sensitivity, Selectivity, and Robustness

To ensure the reliability and accuracy of analytical data, the chosen analytical method must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, and robustness. fiveable.me

Sensitivity is the ability of the method to detect and quantify low concentrations of the analyte. It is typically expressed in terms of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For the analysis of phenylurea herbicides in water samples using SPE followed by HPLC with UV or MS detection, LODs in the low nanogram per liter (ng/L) range have been reported. For example, a study on various phenylurea herbicides reported method detection limits ranging from 4 to 40 ng/L. nih.gov Another study focusing on metoxuron reported a detection limit of 10 ng/L in river water using SPE and LC-MS. openaccesspub.org

Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, including structurally related compounds, metabolites, and matrix interferences. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide excellent selectivity by monitoring specific precursor and product ion transitions for "Urea, N-(4-chlorophenyl)-N'-methoxy-". This high degree of selectivity is crucial for minimizing the risk of false positives when analyzing complex samples.

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. fiveable.me The robustness of an SPE-LC-MS method for "Urea, N-(4-chlorophenyl)-N'-methoxy-" would be evaluated by examining the effect of minor changes in parameters such as:

SPE: pH of the sample, flow rate of sample loading, and composition of the elution solvent.

LC: Composition of the mobile phase (e.g., ±2% variation in organic solvent content), pH of the mobile phase, column temperature, and flow rate.

Studies on phenylurea herbicides have shown that parameters like mobile phase composition and pH can influence their retention and separation. nih.gov A robust method will show minimal variation in parameters like analyte retention time, peak shape, and quantitative results when these small changes are introduced. Inter-laboratory comparison studies, where different laboratories analyze the same samples, can also provide valuable information on the reproducibility and robustness of an analytical method. nih.gov

Table 3: Summary of Method Validation Parameters for Phenylurea Herbicide Analysis

| Validation Parameter | Typical Performance for Phenylureas | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | researchgate.net |

| Limit of Detection (LOD) | 0.82 - 40 ng/mL in water | chromatographyonline.comnih.gov |

| Limit of Quantification (LOQ) | Typically 3x LOD | |

| Accuracy (Recovery) | 70% - 120% | nih.govresearchgate.net |

| Precision (Relative Standard Deviation, RSD) | < 15% | researchgate.net |

| Robustness | Method remains reliable with small variations in pH, mobile phase composition, etc. | nih.govfiveable.me |

Environmental Modeling for Predictive Assessment

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools that simulate the movement and transformation of chemicals through different environmental media, including air, water, soil, and biota. ulisboa.pt These models are built on the fundamental principles that the fate and transport of a chemical are governed by both its intrinsic physicochemical properties and the characteristics of the environment. ulisboa.pt

Fugacity-Based Models

Fugacity models, pioneered by Donald Mackay, are a cornerstone of multimedia environmental modeling. ulisboa.ptwikipedia.org Fugacity, with units of pressure (Pascals), represents the "escaping tendency" of a chemical from a particular phase. wikipedia.orgyoutube.com When two phases are at equilibrium, their fugacities are equal. youtube.com This concept provides a convenient framework for predicting the partitioning of a chemical between different environmental compartments. wikipedia.org

The core of a fugacity model involves calculating the fugacity capacity (Z) for each environmental compartment. The Z value (mol/m³·Pa) is a function of the chemical's properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), and the properties of the compartment. wikipedia.org For a substance like Monolinuron (B160109), with a log Kow of 2.2, these models can predict its tendency to partition between water, soil, and other media. rivm.nl

Generic fugacity models, such as the Equilibrium Criterion (EQC) model, can be used to establish the general behavior of a chemical like Monolinuron. nih.govnih.gov These models can progress through different levels of complexity (Level I, II, and III) to provide insights into partitioning, primary loss mechanisms, and intermedia transport. ulisboa.ptnih.gov For instance, a Level III model can simulate the steady-state, non-equilibrium distribution of a chemical, providing a more dynamic picture of its environmental fate. ulisboa.pt

Table 1: Key Physicochemical Properties of Monolinuron for Fugacity Modeling

| Property | Value | Source |

| Molecular Weight | 214.65 g/mol | wikipedia.org |

| Water Solubility | 735 mg/L | wikipedia.orgerudit.org |

| Vapor Pressure | 1.9 x 10⁻⁴ Pa at 20°C | rivm.nl |

| Log Kow | 2.2 | rivm.nl |

| Henry's Law Constant | 5.4 x 10⁻⁵ Pa·m³/mol | rivm.nl |

This table is interactive. Users can sort columns by clicking on the headers.

Compartmental Models

Compartmental models simplify the environment into a series of interconnected, well-mixed boxes or "compartments." nih.gov These models simulate the transfer of a chemical between compartments and its degradation within each one. nih.gov This approach is particularly useful for understanding the dynamic behavior of pesticides in the environment.

A soil-pesticide transport model can be formulated using a compartmental approach by analogizing a soil horizon to a series of continuous-flow stirred tank reactors. nih.gov The number of compartments in such a model is not arbitrary but is determined by transport parameters. nih.gov For Monolinuron, which is known to be moderately persistent and mobile in soil, compartmental models can simulate its movement through different soil layers and its potential to leach into groundwater. herts.ac.uknih.gov The degradation kinetics of Monolinuron, which can follow first-order or more complex models, are a critical input for these simulations. ekb.eg

Lagrangian and Eulerian Approaches

For modeling the atmospheric transport of pesticides, two primary frameworks are used: Lagrangian and Eulerian. polytechnique.frnih.gov

Lagrangian models track the movement of individual particles or parcels of air as they are transported by wind. polytechnique.frmdpi.com This approach is well-suited for determining the trajectory of a pollutant from a specific source. mdpi.com

Eulerian models , on the other hand, use a fixed grid to represent the environment and calculate the change in concentration of a substance within each grid cell over time. polytechnique.frmdpi.com These models are effective for representing continuous concentration fields. copernicus.org

While direct atmospheric transport modeling studies for Monolinuron are not prevalent due to its low volatility, these models are crucial for understanding the fate of more volatile pesticides and can be adapted for scenarios involving spray drift. nih.gov The choice between a Lagrangian and Eulerian model depends on the specific objectives of the assessment, with Lagrangian models being advantageous for tracking individual particle paths and Eulerian models for simulating concentration fields over large areas. mdpi.comcopernicus.org

Soil and Groundwater Transport Models

Predicting the fate of Monolinuron in the subsurface environment is critical due to its application to soil and its potential to contaminate groundwater. researchgate.net Various models are employed to simulate its transport and degradation in soil and its subsequent movement into groundwater.

Models like PERSAM (for Predicting Environmental concentrations of plant protection products in Soil) and those based on the Richards equation for water flow and the convection-dispersion equation for solute transport are used to estimate pesticide concentrations in the soil profile. europa.euresearchgate.net These models incorporate key processes such as:

Adsorption and Desorption: The binding of Monolinuron to soil particles, which is influenced by soil properties like organic matter content and pH, is a crucial factor affecting its mobility. researchgate.netnih.govnih.gov The Freundlich isotherm is often used to describe this sorption behavior. researchgate.net

Degradation: Monolinuron undergoes microbial and chemical degradation in the soil. erudit.orgnih.gov The rate of degradation, often expressed as a half-life (DT50), is a critical input parameter for these models. ekb.eg

Leaching: The movement of Monolinuron with soil water through the soil profile and potentially into groundwater. researchgate.net Lysimeter studies, which involve large, intact soil columns, provide valuable experimental data for validating the predictions of these transport models. researchgate.netscilit.comnih.gov

A field study on the mobility of Monolinuron indicated that it can be transported through both macropore flow (rapid movement through large pores) and matrix flow (slower movement through the bulk soil). erudit.org Models like MACRO, which account for dual porosity, can be used to simulate such complex flow paths. researchgate.net

Table 2: Soil and Degradation Properties of Monolinuron

| Property | Value | Soil Type/Conditions | Source |

| Soil Degradation Half-life (DT₅₀) | 13 - 75 days | Laboratory, aerobic | rivm.nl |

| Soil Organic Carbon Partition Coefficient (Koc) | 86 - 281 L/kg | Various | rivm.nl |

| Freundlich Adsorption Coefficient (Kf) | 6.5 - 19.4 | Clay soils | researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Predictive Modeling of Environmental Concentrations and Exposure Scenarios (non-human)

Predictive Environmental Concentration (PEC) models are used to estimate the concentration of a substance in different environmental compartments resulting from its use. europa.euhh-ra.orgmdpi.com These models are a key component of environmental risk assessments for pesticides like Monolinuron. rivm.nl

The calculation of PEC values typically involves data on:

Application rates: The amount of Monolinuron applied per unit area.

Metabolism and degradation rates: The rates at which it breaks down in soil and water. researchgate.net